4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

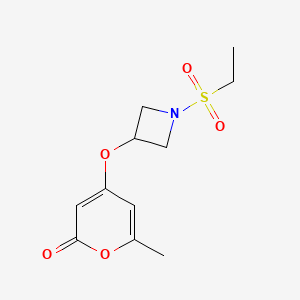

4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small-molecule compound featuring a pyran-2-one core substituted with a methyl group at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with an ethylsulfonyl group, enhancing its electronic and steric properties. This compound is structurally classified as a bicyclic heterocycle, combining the electrophilic pyran-2-one system with the rigid, strained azetidine ring.

Properties

IUPAC Name |

4-(1-ethylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-18(14,15)12-6-10(7-12)17-9-4-8(2)16-11(13)5-9/h4-5,10H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYICECPHXFICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)OC2=CC(=O)OC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on current research:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : Evidence indicates that it can modulate key signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound on human cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF-7 | 30 | |

| A549 | 35 |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of this compound against breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase. The underlying mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

Another research article assessed the antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness and reducing resistance development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds share the pyran-2-one core but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:

Key Findings from Comparative Analysis

In contrast, the methoxyphenylacetyl analogue (C18H19NO5) exhibits electron-donating properties, which may stabilize resonance structures . The chlorophenylacetyl derivative (C17H16ClNO4) combines steric hindrance with electron withdrawal, likely reducing metabolic clearance compared to the target compound .

Solubility and Bioavailability: The ethylsulfonyl group improves aqueous solubility relative to the hydrophobic styryl group in 5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one . Methoxy-substituted analogues (e.g., C18H19NO5) may exhibit higher membrane permeability due to moderate lipophilicity .

Synthetic Accessibility :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodological Answer : Synthesis typically involves coupling ethylsulfonyl azetidine intermediates with activated pyran-2-one derivatives. A patent (IN 201717042632) outlines a multi-step procedure using nucleophilic substitution under anhydrous conditions, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Reaction progress is monitored by TLC and confirmed via -NMR for azetidine ring integration (δ 3.5–4.0 ppm) .

Q. How can the purity of this compound be validated in preclinical studies?

- Methodological Answer : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity ≥95% is required for biological assays. Confirmatory techniques include LC-MS (ESI+) for molecular ion detection ([M+H] expected m/z: ~327) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow GHS-compliant PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store at 2–8°C in a desiccator to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the ethylsulfonyl-azetidine moiety influence biological activity in kinase inhibition?

- Methodological Answer : The sulfonyl group enhances binding to ATP pockets in kinases (e.g., JAK2 JH1 domain) via hydrogen bonding with Lys882 and Asp994. Molecular docking (PDB: 6WTP) shows the azetidine ring’s rigidity optimizes orientation, while the ethyl group reduces off-target interactions. Validate using SPR (KD < 100 nM) and cellular assays (IC in Ba/F3-JAK2V617F cells) .

Q. What strategies resolve contradictory solubility data in different solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. For DMSO stock solutions (50 mM), ensure pH 7.4 buffering (PBS) to prevent precipitation. Use dynamic light scattering (DLS) to assess aggregation. Alternative solvents: 10% β-cyclodextrin in water (improves aqueous solubility to ~1.2 mg/mL) .

Q. How can enantioselective synthesis of the azetidine intermediate be achieved?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complex) for asymmetric ring-opening of epoxides. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15). Reported ee >98% for (3R)-1-(ethylsulfonyl)azetidin-3-ol intermediates .

Q. What crystallographic techniques characterize its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals dihedral angles between pyran-2-one and azetidine planes (~67°), critical for conformational stability. Compare with related structures (e.g., Acta Cryst. E67, o2757) to validate intermolecular hydrogen bonds (O···H-N: 2.1 Å) .

Q. How is this compound utilized in PROTAC design?

- Methodological Answer : The ethylsulfonyl group serves as a linker handle for E3 ligase recruitment (e.g., VHL or CRBN). Conjugate via click chemistry (CuAAC) to a JAK2-binding warhead. Validate degradation efficiency (DC < 100 nM) using Western blot (anti-JAK2) and cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.